molecular formula C11H18N2O B13023955 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine

1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine

Cat. No.: B13023955
M. Wt: 194.27 g/mol
InChI Key: FBKQDPHXKUJFCK-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 4th position of the pyridine ring, along with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethoxy-4-methylpyridine and propan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.

    1-(6-Methylpyridin-3-yl)propan-1-amine: Lacks the ethoxy group, making it less hydrophobic.

Uniqueness

1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-(6-ethoxy-4-methylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C11H18N2O/c1-4-10(12)9-7-13-11(14-5-2)6-8(9)3/h6-7,10H,4-5,12H2,1-3H3

InChI Key

FBKQDPHXKUJFCK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)OCC)N

Origin of Product

United States

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